4-(2-(hexyloxy)phenyl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
Properties
IUPAC Name |
4-(2-hexoxyphenyl)-6-methyl-N-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O2S/c1-3-4-5-11-16-29-20-15-10-9-14-19(20)22-21(17(2)25-24(30)27-22)23(28)26-18-12-7-6-8-13-18/h6-10,12-15,22H,3-5,11,16H2,1-2H3,(H,26,28)(H2,25,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFLBZDQKNRAOEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=CC=C1C2C(=C(NC(=S)N2)C)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(hexyloxy)phenyl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions One common method starts with the preparation of the hexyloxyphenyl intermediate, which is then reacted with appropriate reagents to form the thioxo-tetrahydropyrimidine core
Hexyloxyphenyl Intermediate Synthesis: This step involves the alkylation of phenol with hexyl bromide in the presence of a base such as potassium carbonate.
Formation of Thioxo-Tetrahydropyrimidine Core: The intermediate is then subjected to a cyclization reaction with thiourea and an aldehyde under acidic conditions to form the thioxo-tetrahydropyrimidine ring.
Introduction of Carboxamide Group: The final step involves the reaction of the thioxo-tetrahydropyrimidine with an appropriate amine, such as aniline, to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for the cyclization step and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the phenyl rings.
Scientific Research Applications
The compound 4-(2-(hexyloxy)phenyl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a derivative of tetrahydropyrimidine and has garnered attention for its diverse applications in scientific research, particularly in medicinal chemistry and materials science. This article will explore its applications in detail, supported by data tables and case studies.
Structural Overview
The compound features a complex structure characterized by the presence of a tetrahydropyrimidine ring, a thioxo group, and a hexyloxy substituent. Its molecular formula is , with a molecular weight of approximately 390.55 g/mol.
Medicinal Chemistry
Antitumor Activity
Recent studies have demonstrated that derivatives of tetrahydropyrimidines exhibit significant antitumor properties. For instance, compounds structurally similar to This compound have shown potent activity against various cancer cell lines, including human lung (A-549) and hepatocellular carcinoma (HepG-2) cells. The mechanism of action is believed to involve the inhibition of specific cellular pathways that promote tumor growth .
Neuroprotective Effects
Research has indicated that certain tetrahydropyrimidine derivatives can modulate neurotransmitter systems, potentially offering neuroprotective effects. Studies involving animal models have suggested that these compounds may reduce neuroinflammation and oxidative stress .
Material Science
Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of tetrahydropyrimidine derivatives make them suitable candidates for use in OLED technology. Their ability to act as electron transport materials has been explored in various studies, showing promising results in terms of efficiency and stability .
Photovoltaic Applications
The incorporation of these compounds into organic photovoltaic devices has been investigated due to their potential for high charge mobility and light absorption capabilities. Research indicates that they can enhance the overall performance of solar cells by improving charge separation and transport .
Catalysis
Tetrahydropyrimidine derivatives have been utilized as catalysts in various organic reactions, including Michael additions and cross-coupling reactions. Their catalytic efficiency is attributed to the presence of functional groups that can stabilize transition states during chemical transformations .
Case Study 1: Antitumor Efficacy
A study published in MDPI evaluated the antitumor activity of several tetrahydropyrimidine derivatives against A-549 cell lines using the MTT assay. The results indicated that compounds with hexyloxy substitutions exhibited enhanced cytotoxicity compared to standard chemotherapeutics like Cisplatin .
Case Study 2: Photovoltaic Performance
Research conducted by Achelle et al. demonstrated the application of tetrahydropyrimidine derivatives in organic solar cells. The study reported improved power conversion efficiencies when these compounds were used as active layers within the devices .
Table 2: Performance Metrics in OLED Applications
Mechanism of Action
The mechanism of action of 4-(2-(hexyloxy)phenyl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. The thioxo group can form hydrogen bonds with active sites of enzymes, while the phenyl rings can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Key Observations :
- Hexyloxy vs.
- Carboxamide vs. Ester : The N-phenyl carboxamide group may enhance metabolic stability and receptor binding compared to ester analogs .
Physical Properties :
- Melting Points : Fluorophenyl derivatives exhibit higher melting points (182–235°C) due to halogen-induced crystallinity, whereas the target compound’s hexyloxy chain may reduce melting point (<200°C) .
- Solubility: All compounds are DMSO-soluble, but the hexyloxy group may improve solubility in non-polar solvents .
Antioxidant Activity :
- Furan Derivatives : Compound 3c (ethyl ester) showed IC₅₀ = 0.6 mg/mL in DPPH assays, attributed to electron-donating furan groups .
- Target Compound : The hexyloxy chain’s electron-donating capacity may enhance radical scavenging, though direct data are lacking .
Antimicrobial Activity :
- N-[2-chloro-4-(trifluoromethyl)phenyl] Analogs : Demonstrated moderate activity against S. aureus (MIC = 32 µg/mL), likely due to the trifluoromethyl group’s electronegativity .
- Target Compound : The N-phenyl and hexyloxy groups may synergize for improved Gram-negative activity, but further testing is needed .
Biological Activity
The compound 4-(2-(hexyloxy)phenyl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide belongs to the class of tetrahydropyrimidine derivatives, which are known for their diverse biological activities. This article examines the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₂₃N₃O₂S
- Molecular Weight : 345.45 g/mol
This compound features a thioxo group and a carboxamide functional group, which may contribute to its biological properties.
Research indicates that tetrahydropyrimidine derivatives exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : Compounds in this class can inhibit enzymes involved in critical biological processes. For instance, similar compounds have shown inhibition against HIV integrase, suggesting potential antiviral properties .
- Antioxidant Activity : Some derivatives have demonstrated antioxidant capabilities, which can protect cells from oxidative stress .
Cytotoxicity and Safety
Assessment of cytotoxicity is crucial for evaluating the safety profile of new compounds. In vitro studies suggest that while some derivatives exhibit antiviral properties, they may also present cytotoxic effects at higher concentrations. This duality necessitates careful consideration when developing therapeutic applications.
Study 1: HIV Integrase Inhibition
In a study involving various tetrahydropyrimidine derivatives, one compound demonstrated an IC50 value of 0.65 µM against HIV integrase. This suggests that modifications to the structure could enhance antiviral efficacy while maintaining safety .
Study 2: Antioxidant Properties
Another investigation into related compounds revealed significant antioxidant activity, which was attributed to their ability to scavenge free radicals. This property may provide additional therapeutic benefits in conditions characterized by oxidative stress .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃N₃O₂S |
| Molecular Weight | 345.45 g/mol |
| IC50 (HIV Integrase) | 0.65 µM (analog) |
| Antioxidant Activity | Significant |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
